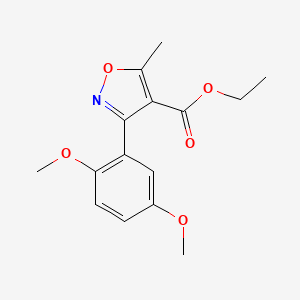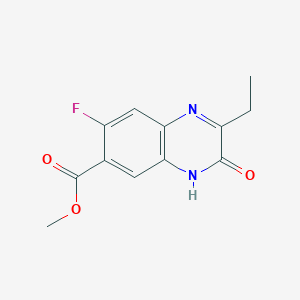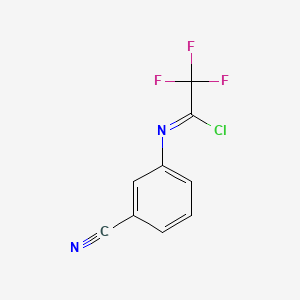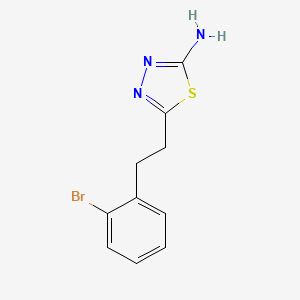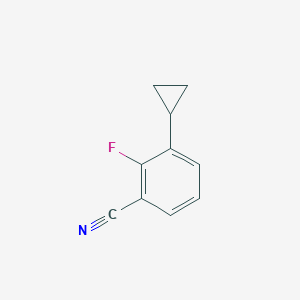
3-Cyclopropyl-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-fluorobenzonitrile is an organic compound with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
3-Cyclopropyl-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Cyclopropyl-2-fluorobenzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
科学的研究の応用
3-Cyclopropyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Cyclopropyl-2-fluorobenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a similar core structure but lacking the cyclopropyl and fluorine substituents.
2-Fluorobenzonitrile: Similar to 3-Cyclopropyl-2-fluorobenzonitrile but with the fluorine atom in a different position on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a fluorine atom, which confer distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C10H8FN |
|---|---|
分子量 |
161.18 g/mol |
IUPAC名 |
3-cyclopropyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-8(6-12)2-1-3-9(10)7-4-5-7/h1-3,7H,4-5H2 |
InChIキー |
LKHYKIDFBGYGHV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=CC(=C2F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)
![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)




![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)
